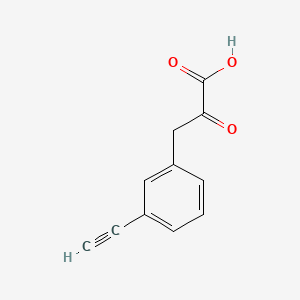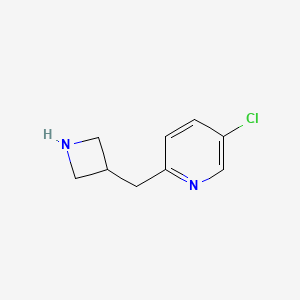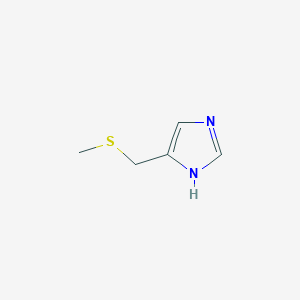
3-(3-Ethynylphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethynylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-ethynylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent like potassium permanganate.
Final Product: The final step involves the formation of the 2-oxo group through a reaction with an appropriate reagent such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Oxidized derivatives of the ethynyl group.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Ethynylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethynylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethynyl group can participate in reactions with nucleophiles, while the carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
3-(3-Ethynylphenyl)-2-oxopropanoic acid vs. 3-(3-Ethynylphenyl)-2-oxobutanoic acid: The latter has an additional carbon in the oxo group, leading to different chemical properties and reactivity.
This compound vs. 3-(3-Ethynylphenyl)-2-oxopentanoic acid: The presence of a longer carbon chain in the oxo group affects its solubility and interaction with other molecules.
Propiedades
Fórmula molecular |
C11H8O3 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
3-(3-ethynylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H8O3/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h1,3-6H,7H2,(H,13,14) |
Clave InChI |
CPDVEGOSUODFLA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC(=C1)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)







